

Crystal Structure Analysis of Brominated Indole-3-Carboxaldehydes[2]

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Compound of Interest

Compound Name: Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate

CAS No.: 1079252-75-7

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Introduction: The Structural Mandate

Indole-3-carboxaldehydes are pivotal scaffolds in medicinal chemistry, serving as precursors for aplysinopsin analogs, Schiff bases, and thiosemicarbazones with potent anticancer and antimicrobial profiles.[2] The introduction of a bromine atom at the 5- or 6-position is not merely a lipophilic modification; it fundamentally alters the solid-state packing through halogen bonding (XB) and heavy-atom effects.

Understanding the crystal structure of these derivatives allows researchers to:

- **Predict Solubility & Stability:** Correlate lattice energy with pharmaceutical developability.
- **Map Ligand-Receptor Interactions:** Use small-molecule geometry to refine docking models for kinase or oxidoreductase targets.
- **Engineer Supramolecular Assemblies:** Exploit the competition between strong Hydrogen Bonds (HB) and directional Halogen Bonds (XB).[3]

Experimental Workflow: From Synthesis to Structure

To obtain diffraction-quality crystals, purity is paramount. The presence of regioisomers (e.g., 4-bromo vs. 6-bromo) can disrupt nucleation.

Synthesis via Vilsmeier-Haack Formylation

The standard protocol involves the formylation of the corresponding bromoindole using phosphorus oxychloride (

) and dimethylformamide (DMF).[3]

- Mechanism: Electrophilic aromatic substitution at the electron-rich C3 position.
- Critical Step: Hydrolysis of the iminium intermediate must be controlled (pH 8-9) to prevent polymerization.

Crystallization Protocol

Brominated indoles are often sparingly soluble in non-polar solvents but crystallize well from polar aprotic solvents or alcohols.

Method A: Slow Evaporation (Recommended for 6-Bromo)

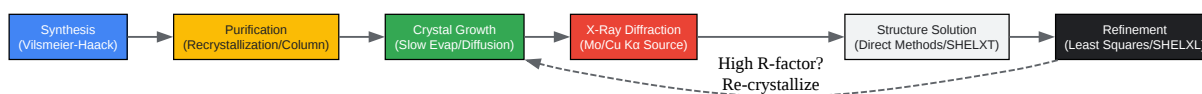
- Dissolve 50 mg of 6-bromoindole-3-carboxaldehyde in 5 mL of hot Ethanol/DMF (9:1 ratio).
- Filter the solution through a 0.2 μm PTFE syringe filter into a clean vial.
- Cover with parafilm, punch 3-4 pinholes, and store at 4°C.
- Result: Prism-shaped crystals appear within 48-72 hours.

Method B: Vapor Diffusion (Alternative)

- Dissolve substrate in minimal THF (inner vial).
- Place in a closed jar containing Pentane (outer reservoir).[3]

- Result: Slower growth yields higher quality single crystals suitable for weak diffraction sources.

Structural Determination Workflow



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Figure 1: Critical path for structural determination. Note the feedback loop: poor refinement statistics (

) often necessitate re-crystallization to minimize twinning or disorder.

Crystallographic Data & Unit Cell Analysis[4][5][6]

The introduction of bromine breaks the symmetry observed in the parent indole-3-carboxaldehyde. While the parent compound crystallizes in the orthorhombic system (

), the 6-bromo derivative adopts a monoclinic cell (

), indicating a shift in packing preference driven by the halogen.[3]

Table 1: Comparative Lattice Parameters

| Parameter | Indole-3-carboxaldehyde (Parent) | 6-Bromoindole-3- carboxaldehyde |
|----------------------|-------------------------------------|------------------------------------|
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | (No.[4] 29) | (No. 14) |
| a (Å) | 14.076 | 7.657(2) |
| b (Å) | 5.806 | 7.933(2) |
| c (Å) | 8.691 | 13.521(3) |
| (°) | 90 | 99.05(1) |
| Z (Formula Units) | 4 | 4 |
| Calc.[3] Density () | ~1.36 | ~1.71 |
| Key Interaction | N-H...O (Chain) | N-H...O + Br...Br/O |

Data Source: Parent (CSD Refcode INDALD), 6-Bromo (J. Chem. Crystallogr. 2010).[3]

Structural Analysis: Conformation & Supramolecular Architecture

Molecular Conformation

The indole-3-carboxaldehyde moiety is essentially planar. A critical conformational degree of freedom is the rotation of the aldehyde group (

).[3]

- **Observed State:** The carbonyl oxygen is typically syn to the C2-H bond (cis-like orientation relative to the C2-C3 bond). This minimizes steric repulsion with the benzene ring (C4-H) and aligns the dipole moment for optimal stacking.
- **Planarity:** The mean deviation from the indole plane is usually <0.05 Å, facilitating tight

stacking interactions.

The Hydrogen Bond Network (The "Hard" Framework)

The primary structure-directing interaction is the classical hydrogen bond between the indole N-H (donor) and the carbonyl Oxygen (acceptor).[3]

- Motif:

- Geometry:

distances range from 2.85 to 2.95 Å.

- Topology: In the 6-bromo derivative (

), these interactions typically form centrosymmetric dimers or infinite

chains running parallel to the crystallographic b-axis.[3] This contrasts with the parent (

), which forms polar chains due to the lack of an inversion center.[3]

The Halogen Bond (The "Soft" Director)

The bromine atom acts as a Lewis acid (sigma-hole donor) capable of interacting with Lewis bases (O, N, or

-systems).[3]

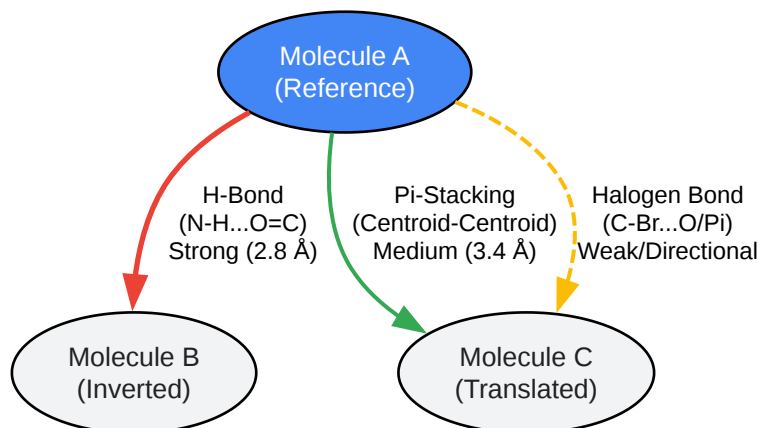
- Interaction:

or

.

- Significance: While weaker than the H-bond, the halogen bond directs the packing of the chains/dimers into 3D layers. In 6-bromoindole-3-carboxaldehyde, the Br atom often engages in Type I () halogen contacts, stabilizing the layer interface.

Interaction Map



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Figure 2: Supramolecular connectivity map.[3] The H-bond dimerizes the molecules, while Pi-stacking and Halogen bonding organize these dimers into the 3D lattice.

Applications in Drug Design

The crystallographic insights translate directly to medicinal chemistry applications:

- **Fragment-Based Drug Discovery (FBDD):** The rigid, planar nature of the 6-bromoindole scaffold makes it an excellent "fragment" for probing hydrophobic pockets in kinases. The Br atom can displace structural water molecules or engage backbone carbonyls via halogen bonding.
- **Schiff Base Synthesis:** The aldehyde carbon is highly electrophilic. Crystal structures of derivatives (e.g., thiosemicarbazones) reveal that the trans configuration across the bond is preferred, maximizing planarity and conjugation.[3]
- **Aplysinopsin Analogs:** 6-bromoindole-3-carboxaldehyde is the key starting material for synthesizing aplysinopsin (a marine alkaloid). The crystal structure confirms the E/Z geometry of the double bond formed during condensation, which is critical for biological activity against serotonin receptors.[3]

Conclusion

The crystal structure of brominated indole-3-carboxaldehydes is defined by a hierarchy of forces: strong

hydrogen bonds establish the primary chain/dimer motif, while bromine-mediated interactions and

-stacking fine-tune the 3D packing. For the 6-bromo derivative, the adoption of the

space group highlights the ability of the bromine atom to enforce centrosymmetric packing, a crucial consideration when designing co-crystals or pharmaceutical salts.

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